(S,R,S)-AHPC(Me)-amido-C2-acid: An In-Depth Technical Guide to its Mechanism of Action in PROTACs
(S,R,S)-AHPC(Me)-amido-C2-acid: An In-Depth Technical Guide to its Mechanism of Action in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality designed to selectively eliminate unwanted proteins by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited ligase in PROTAC design due to its widespread expression and well-characterized binders.[3] This technical guide provides a detailed overview of the mechanism of action of (S,R,S)-AHPC(Me)-amido-C2-acid, a specific ligand for the VHL E3 ligase, in the context of PROTACs.[4][5]
(S,R,S)-AHPC(Me)-amido-C2-acid is a derivative of the well-established VHL ligand (S,R,S)-AHPC, which is based on the structure of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[6][7] The specific stereochemistry of (S,R,S)-AHPC is critical for its high-affinity binding to VHL, a crucial first step in the PROTAC-mediated degradation cascade.[8] The "(Me)-amido-C2-acid" modification provides a linker attachment point for conjugation to a POI ligand, enabling the creation of a functional PROTAC.[9]
Core Mechanism of Action
The primary role of (S,R,S)-AHPC(Me)-amido-C2-acid within a PROTAC is to act as a high-affinity anchor to the VHL E3 ligase, thereby initiating a cascade of events leading to the degradation of the target protein. This process can be broken down into several key steps:
-
Ternary Complex Formation : The PROTAC molecule, containing the (S,R,S)-AHPC(Me)-amido-C2-acid moiety, simultaneously binds to the VHL E3 ligase and the target protein, forming a ternary complex.[2][10] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[11]
-
Ubiquitination of the Target Protein : The induced proximity of the POI to the VHL E3 ligase complex facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[12]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[2]
-
PROTAC Recycling : After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.[1]
This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors.
Quantitative Data on VHL-Recruiting PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex, ultimately leading to efficient protein degradation. While specific data for PROTACs containing (S,R,S)-AHPC(Me)-amido-C2-acid is not extensively available in the public domain, the following tables summarize representative quantitative data for well-characterized VHL-recruiting PROTACs to provide a comparative context.
Table 1: Binary Binding Affinities of VHL Ligands and PROTACs
| Compound | Binds to | Technique | Kd (nM) |
|---|---|---|---|
| VH032 | VHL | SPR | 186 |
| (S,R,S)-AHPC | VHL | Not specified | High Affinity |
| ARV-771 | BET proteins | Not specified | Potent Degrader |
| MZ1 | BRD4(BD2) | ITC | 28 |
| MZ1 | VHL | ITC | 79 |
Note: Data is compiled from various sources for illustrative purposes.[6][13] (S,R,S)-AHPC is noted for its high affinity, and ARV-771, which can be synthesized from an (S,R,S)-AHPC-Me precursor, is a potent degrader.[6][14]
Table 2: Ternary Complex Formation and Degradation Potency of VHL-Recruiting PROTACs
| PROTAC | Target Protein | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|
| ARV-771 | BET proteins | Not Available | <1 | >90 | Castration-Resistant Prostate Cancer Cells |
| GMB-475 | BCR-ABL1 | Not Available | 1110 (IC50) | Not Available | Ba/F3 |
| PROTAC STING Degrader-2 | STING | Not Available | Not Available | Not Available | Not Available |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation.[4][6][15][16] Cooperativity (α) is a measure of the influence of the binary binding partners on the stability of the ternary complex.[17]
Experimental Protocols
The characterization of PROTACs containing (S,R,S)-AHPC(Me)-amido-C2-acid involves a suite of biophysical and cell-based assays to evaluate their binding, ternary complex formation, and degradation efficacy.
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics
SPR is a powerful technique for measuring the kinetics of binding events in real-time without the need for labels.[18]
Objective: To determine the binding affinity and kinetics (kon, koff) of the PROTAC to VHL and the target protein individually (binary) and as a ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.
-
Binary Binding Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized VHL to measure the binary binding kinetics.
-
In a separate experiment, flow a series of concentrations of the PROTAC over an immobilized target protein.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.
-
Flow these mixtures over the immobilized VHL surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[19]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.[13]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in solution.[20][21][22]
Objective: To measure the dose-dependent formation of the [Target Protein]-[PROTAC]-[VHL] ternary complex and determine the PROTAC's EC50 for complex formation.
Methodology:
-
Reagent Preparation:
-
Label the VHL protein with a FRET donor (e.g., terbium cryptate) and the target protein with a FRET acceptor (e.g., d2), often via specific antibodies or by using tagged fusion proteins.[10]
-
Prepare a serial dilution of the PROTAC.
-
-
Assay Setup: In a microplate, combine the labeled VHL, labeled target protein, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature to allow the ternary complex to form.
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[23]
Western Blot for Target Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1][2][24]
Objective: To determine the DC50 and Dmax of the PROTAC for the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing the target protein in multi-well plates.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[24]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal protein loading.[24]
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[1]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
-
Signal Detection and Analysis:
-
Detect the signal using an appropriate substrate (e.g., chemiluminescent).
-
Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. (S,R,S)-AHPC-amido-C2-acid, 2172819-72-4 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. pubs.acs.org [pubs.acs.org]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
